molecular formula C26H14Cl2O2 B14256481 4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one CAS No. 185461-88-5

4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one

Cat. No.: B14256481
CAS No.: 185461-88-5
M. Wt: 429.3 g/mol
InChI Key: HBQQFXWDQYQDJL-UHFFFAOYSA-N
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Description

4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one is a complex organic compound known for its unique structure and properties This compound is part of the phenalenone family, which is characterized by a fused ring system that includes benzene and naphthalene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a phenalenone derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Substituted phenalenone derivatives.

Scientific Research Applications

4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and dichloro groups play a crucial role in its reactivity and binding affinity to biological molecules. It can inhibit enzyme activity or disrupt cellular processes by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-phenyl-1H-phenalen-1-one
  • 2,4-Dichloro-6-phenyl-1,3,5-triazine

Uniqueness

4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one is unique due to its specific combination of functional groups and the resulting chemical properties.

Properties

CAS No.

185461-88-5

Molecular Formula

C26H14Cl2O2

Molecular Weight

429.3 g/mol

IUPAC Name

4-benzoyl-2,3-dichloro-6-phenylphenalen-1-one

InChI

InChI=1S/C26H14Cl2O2/c27-23-22-20(25(29)16-10-5-2-6-11-16)14-19(15-8-3-1-4-9-15)17-12-7-13-18(21(17)22)26(30)24(23)28/h1-14H

InChI Key

HBQQFXWDQYQDJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C4=C2C=CC=C4C(=O)C(=C3Cl)Cl)C(=O)C5=CC=CC=C5

Origin of Product

United States

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